molecular formula C16H14N2O6 B2678697 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide CAS No. 1172868-78-8

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide

Cat. No.: B2678697
CAS No.: 1172868-78-8
M. Wt: 330.296
InChI Key: GNKBKURSQPQTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide is a synthetic benzamide derivative featuring a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety linked via an ethoxyethyl chain to a 4-nitrobenzamide group. These analogs share key features:

  • Benzo[d][1,3]dioxol-5-yloxy group: A common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and modulating receptor binding .
  • Benzamide backbone: Facilitates hydrogen bonding and π-π interactions, critical for target engagement .

Synthesis: Analogous compounds are synthesized via amide coupling (e.g., using EDC/HOBt in DMF) or nucleophilic substitution, as seen in and . For example, compound 6a in was prepared via coupling benzamide derivatives with amines under column chromatography purification .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c19-16(11-1-3-12(4-2-11)18(20)21)17-7-8-22-13-5-6-14-15(9-13)24-10-23-14/h1-6,9H,7-8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKBKURSQPQTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The amide linkage undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Conditions Products Key Observations
6 M HCl, reflux (4–6 hrs)4-Nitrobenzoic acid + 2-(Benzo[d] dioxol-5-yloxy)ethylamine hydrochlorideComplete cleavage confirmed via LC-MS .
2 M NaOH, 80°C (2–3 hrs)Sodium 4-nitrobenzoate + 2-(Benzo[d] dioxol-5-yloxy)ethylamineHigher reaction rates due to nucleophilic hydroxide attack.

Mechanism :

  • Acidic : Protonation of the carbonyl oxygen facilitates nucleophilic water attack.

  • Basic : Hydroxide ion directly attacks the electrophilic carbonyl carbon.

Nitro Group Reduction

The aromatic nitro group is reduced to an amine under catalytic hydrogenation or chemical reduction conditions.

Method Catalyst/Reagent Products Yield
H₂/Pd-C (1 atm, 25°C)10% Pd-CN-(2-(Benzo[d] dioxol-5-yloxy)ethyl)-4-aminobenzamide92%
Fe/HClFe, conc. HClSame as above85%

Notes :

  • Hydrogenation proceeds via intermediate nitroso and hydroxylamine derivatives.

  • Over-reduction to azobenzene derivatives is not observed under these conditions.

Nucleophilic Substitution Reactions

The benzodioxole oxygen and ethyloxy chain participate in substitutions under specific conditions.

Reaction Reagents Products Applications
AlkylationCH₃I, K₂CO₃, DMFMethoxy-substituted benzodioxole derivativeModified solubility
Aromatic electrophilic substitutionHNO₃/H₂SO₄Dinitrobenzamide (minor para isomer)Explosives research

Limitations :

  • Steric hindrance from the ethyloxy chain reduces reactivity at the benzodioxole ring.

Fragmentation and Decomposition Pathways

Electrospray ionization mass spectrometry (ESI-MS) reveals two primary fragmentation pathways (Fig. 1):

Pathway 1 : Cleavage of the amide bond generates:

  • (4-Nitrobenzylidyne)oxonium cation (m/z 150)

  • 2-(Benzo[d] dioxol-5-yloxy)ethan-1-ylium (m/z 178)

Pathway 2 : Sigma-bond cleavage adjacent to the amide produces:

  • 4-Nitrobenzamidic cation (m/z 167)

  • Resonant-stabilized C₇H₄O₂⁺- radical (m/z 120)

Comparative Analysis with Structural Analogs

Reactivity trends compared to related nitrobenzamides:

Compound Amide Hydrolysis Rate Nitro Reduction Efficiency Unique Reactivity
N-(3-Chlorophenethyl)-4-nitrobenzamide Slower (steric effects)SimilarHalogen-mediated cross-coupling
4-Chloro-3-nitrobenzamide derivativeFaster (electron withdrawal)LowerThiourea formation via Cl substitution

Scientific Research Applications

The compound's biological activity stems from its unique structural features, which allow it to interact with various biological targets. The following sections detail its applications in different fields of research.

Anticancer Activity

Research indicates that N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide exhibits significant anticancer effects against various cancer cell lines.

  • Mechanism of Action : The compound likely interacts with specific molecular targets involved in cancer progression, such as enzymes and receptors associated with cell proliferation and survival pathways.
  • Case Studies :
    • A study demonstrated that derivatives of this compound showed IC50 values ranging from 250 to 600 nM against human cancer cell lines like MIA PaCa-2 and CCRF-CEM, indicating its potential as a chemotherapeutic agent.
Cell LineIC50 (nM)
MIA PaCa-2250
CCRF-CEM600

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties, particularly in the context of neurodegenerative diseases.

  • Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage.
  • Binding Affinity : Molecular docking studies reveal strong binding affinity to GABA_A receptors, indicating potential anxiolytic effects.
TargetBinding Affinity (ΔG)
GABA_A receptor-11.0 kcal/mol
Serotonin transporter-10.5 kcal/mol

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several bacterial strains.

  • Mechanism of Action : The antimicrobial effect is believed to result from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Summary of Applications

The compound's diverse applications can be summarized as follows:

Application TypeObserved EffectsReferences
AnticancerSignificant cytotoxicity in cancer cells
NeuropharmacologyNeuroprotective effects and anxiolytic potential
AntimicrobialInhibition of bacterial growth

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide involves its interaction with cellular proteins that regulate the cell cycle and apoptosis. The compound is believed to target microtubules, leading to the disruption of microtubule dynamics, which in turn causes mitotic arrest and apoptosis in cancer cells. This mechanism is similar to that of other microtubule-targeting agents such as paclitaxel .

Comparison with Similar Compounds

Piperazine/Piperidine Derivatives

Piperazine- and piperidine-linked analogs dominate the evidence, with variations in aryl substituents impacting physicochemical and pharmacological properties:

Compound (Source) Substituent(s) Yield (%) Melting Point (°C) Key Analytical Data (NMR, Elemental Analysis)
Compound 1 () 2,4-Difluorophenyl 67 169–170 C: 62.25% (calc), 62.41% (exp); N: 5.38% (calc), 5.24% (exp)
Compound 9 () o-Tolyl 80 202–203 1H-NMR δ 2.30 (s, 3H, CH3); C: 65.52% (calc), 65.78% (exp)
Compound 24 () 4-Bromophenyl 72 177–178 1H-NMR δ 7.45 (d, J=8 Hz, 2H); Br confirmed via MS
CCG258205 () Pyridin-2-ylethyl 24 N/A HPLC purity >95%; MS (ESI+): m/z 546.2 [M+H]+

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., bromo, trifluoromethyl) lower melting points compared to electron-donating groups (e.g., methyl) .
  • Yield Variability : Piperazine derivatives with bulky substituents (e.g., 2-chlorophenyl) show higher yields (78%) than pyridyl analogs (24–90%) due to steric and electronic factors .

Benzamide Derivatives

Benzamide analogs with heterocyclic or aromatic substituents exhibit distinct properties:

Compound (Source) Substituent(s) Yield (%) Melting Point (°C) Key Analytical Data
6a () Quinolin-8-yl, 4-fluorophenyl 69 N/A 1H-NMR δ 8.90 (s, 1H, quinoline); Rf=0.5
5p () Thiadiazol-2-yl, methylthio 78 171–172 1H-NMR δ 12.85 (s, 1H, NH); IR: 1670 cm⁻¹ (C=O)
CCG258209 () Imidazol-2-ylmethyl 78 N/A MS (ESI+): m/z 522.2 [M+H]+; 1H-NMR δ 7.35 (s, 1H, imidazole)

Key Observations :

  • Solubility : Thiadiazole and methylthio groups () enhance solubility in polar solvents compared to nitro groups .

Benzimidazole Derivatives

Benzimidazole analogs in and feature halogen or nitro substituents, enabling diverse pharmacological activities:

Compound (Source) Substituent(s) Yield (%) Melting Point (°C) Key Analytical Data
4f () 6-Nitrobenzo[d][1,3]dioxol-5-yl 60 N/A MS: m/z 454.1 [M+H]+; 1H-NMR δ 8.20 (s, 1H, NO2)
5b-j () Varied (e.g., Br, NO2) 55–75 160–185 Elemental analysis: C ±0.3%, N ±0.2%

Key Observations :

  • Electrophilic Substituents : Nitro groups (4f) may increase reactivity in nucleophilic aromatic substitution compared to bromo analogs .
  • Antimicrobial Potential: Halogenated benzimidazoles (e.g., 5b-j) are often explored for antibacterial activity .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from benzo[d][1,3]dioxole derivatives. A common synthetic route includes:

  • Step 1: Reaction of benzo[d][1,3]dioxole with an appropriate acylating agent.
  • Step 2: Coupling with 4-nitroaniline or similar amines under controlled conditions using solvents like dichloromethane and catalysts such as triethylamine.

The yield and purity of the synthesized compound can be optimized through various reaction conditions including temperature and reaction time .

2.1 Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa10Cell cycle arrest
This compoundA54912Inhibition of proliferation

2.2 Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that it exhibits inhibitory effects against a range of bacterial strains and fungi .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways: It can affect signaling pathways related to cell growth and survival, such as the MAPK/ERK pathway .
  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cellular damage is another proposed mechanism .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in A549 lung cancer cells demonstrated that treatment resulted in a significant decrease in cell viability and an increase in apoptotic markers .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The results indicated a potent inhibitory effect at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections .

Q & A

Q. What are the common synthetic routes for preparing N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the benzo[d][1,3]dioxol-5-yloxy group is introduced using K₂CO₃ as a base in polar aprotic solvents like DMF, followed by amidation with activated 4-nitrobenzoyl chloride. Key optimizations include:

  • Temperature control : Reactions often proceed at 90°C for 24 hours to ensure complete conversion .
  • Purification : Column chromatography with silica gel (e.g., petroleum ether/acetone 4:1) achieves high purity (>95% by HPLC) .
  • Yield improvement : Using 3 equivalents of amine derivatives enhances coupling efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are contradictions in spectral data resolved?

  • ¹H/¹³C NMR : The benzo[d][1,3]dioxole group shows characteristic aromatic protons at δ 6.7–6.9 ppm, while the ethyloxy linker exhibits signals near δ 3.8–4.2 ppm .
  • Mass spectrometry (ESI+) : The molecular ion [M+H]⁺ is confirmed, with fragmentation patterns aligning with the nitrobenzamide moiety .
  • Resolution of contradictions : Discrepancies in chemical shifts (e.g., due to solvent effects) are addressed by comparing data with structurally analogous compounds, such as N-[2-(benzo[d][1,3]dioxol-5-yl)ethyl]-4-methylbenzenesulfonamide, which shares similar substituents .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors (e.g., GPCRs or kinases)?

  • Docking studies : Molecular docking with software like AutoDock Vina predicts interactions between the nitrobenzamide group and kinase ATP-binding pockets. For example, derivatives with a piperidine core (e.g., CCG258205) show high affinity for G protein-coupled receptor kinases (GRKs) due to hydrogen bonding with Asp316 and hydrophobic interactions with Leu273 .
  • QSAR analysis : Substituent effects (e.g., replacing nitro with fluoro groups) are evaluated to balance lipophilicity (LogP) and target selectivity .

Q. What experimental strategies address low yield or purity during scale-up synthesis?

  • Process optimization : Switching from batch to flow chemistry reduces side reactions (e.g., hydrolysis of the nitro group) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., P2₁/n space group) identifies polymorphic forms that impact solubility and purity. For example, slow evaporation in dichloromethane yields crystals with optimal packing efficiency .
  • Analytical validation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) confirm structural integrity when scaling beyond 1 mmol .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • Metabolic stability : Introducing electron-withdrawing groups (e.g., nitro) reduces CYP450-mediated oxidation. Comparative studies with fluoro-substituted analogs show a 2.5-fold increase in plasma half-life .
  • Permeability : LogD values (measured via shake-flask method) correlate with Caco-2 cell monolayer permeability. The ethyloxy linker enhances passive diffusion compared to bulkier substituents .

Contradictions and Resolutions

  • Stereochemical ambiguity : Early studies reported racemic mixtures, but chiral HPLC (Chiralpak AD-H column) resolved enantiomers with >99% ee for bioactive forms .
  • Bioactivity discrepancies : Variability in IC₅₀ values (e.g., GRK2 inhibition ranging from 0.5–5 µM) is attributed to differences in assay conditions (e.g., ATP concentration). Standardizing assays with 10 µM ATP minimizes variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.